

Technical Guide: Physicochemical Characterization of 3-Bromobenzene-1,2-diamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromobenzene-1,2-diamine hydrochloride

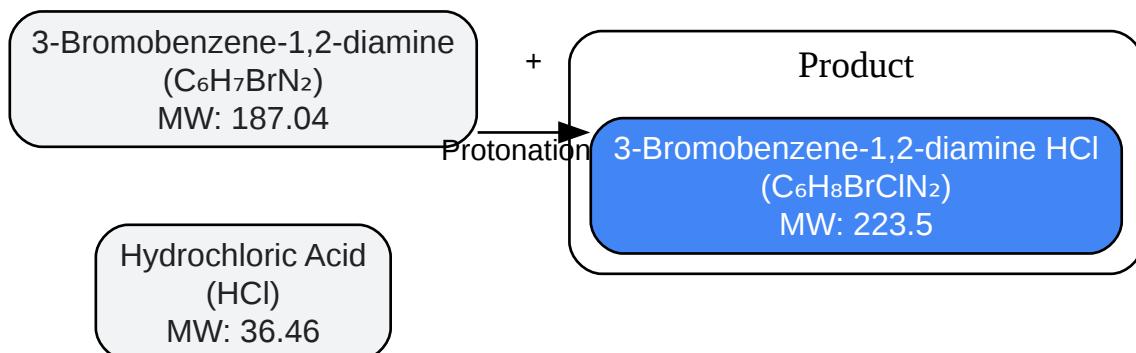
Cat. No.: B1527134

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of **3-Bromobenzene-1,2-diamine hydrochloride**, focusing on its molecular weight and the associated physicochemical properties critical for its application in research and development.

Executive Summary: Core Molecular Attributes


3-Bromobenzene-1,2-diamine hydrochloride is a key chemical intermediate whose utility in synthesis is predicated on a precise understanding of its molecular characteristics. The hydrochloride salt form is often preferred over the free base for its enhanced stability and handling properties. The molecular weight of **3-Bromobenzene-1,2-diamine hydrochloride** is 223.5 g/mol [1][2]. This value is fundamental for all stoichiometric calculations, solution preparations, and analytical characterizations.

Chemical Identity and Structure

A common point of ambiguity arises from the distinction between the hydrochloride salt and its corresponding free base, 3-Bromobenzene-1,2-diamine. The presence of the hydrochloride moiety significantly alters the molecular formula and weight.

- 3-Bromobenzene-1,2-diamine (Free Base): This is the parent molecule, an aromatic amine with a bromine substituent. Its molecular weight is 187.04 g/mol [3][4].
- **3-Bromobenzene-1,2-diamine hydrochloride** (Salt): This is the product of the reaction between the free base and hydrochloric acid (HCl). The addition of HCl increases the molecular weight and imparts different physical properties, such as solubility.

The formation of the salt is a simple acid-base reaction where one of the amine groups on the benzene ring is protonated by the hydrogen from HCl, forming an ammonium salt with a chloride counter-ion.

[Click to download full resolution via product page](#)

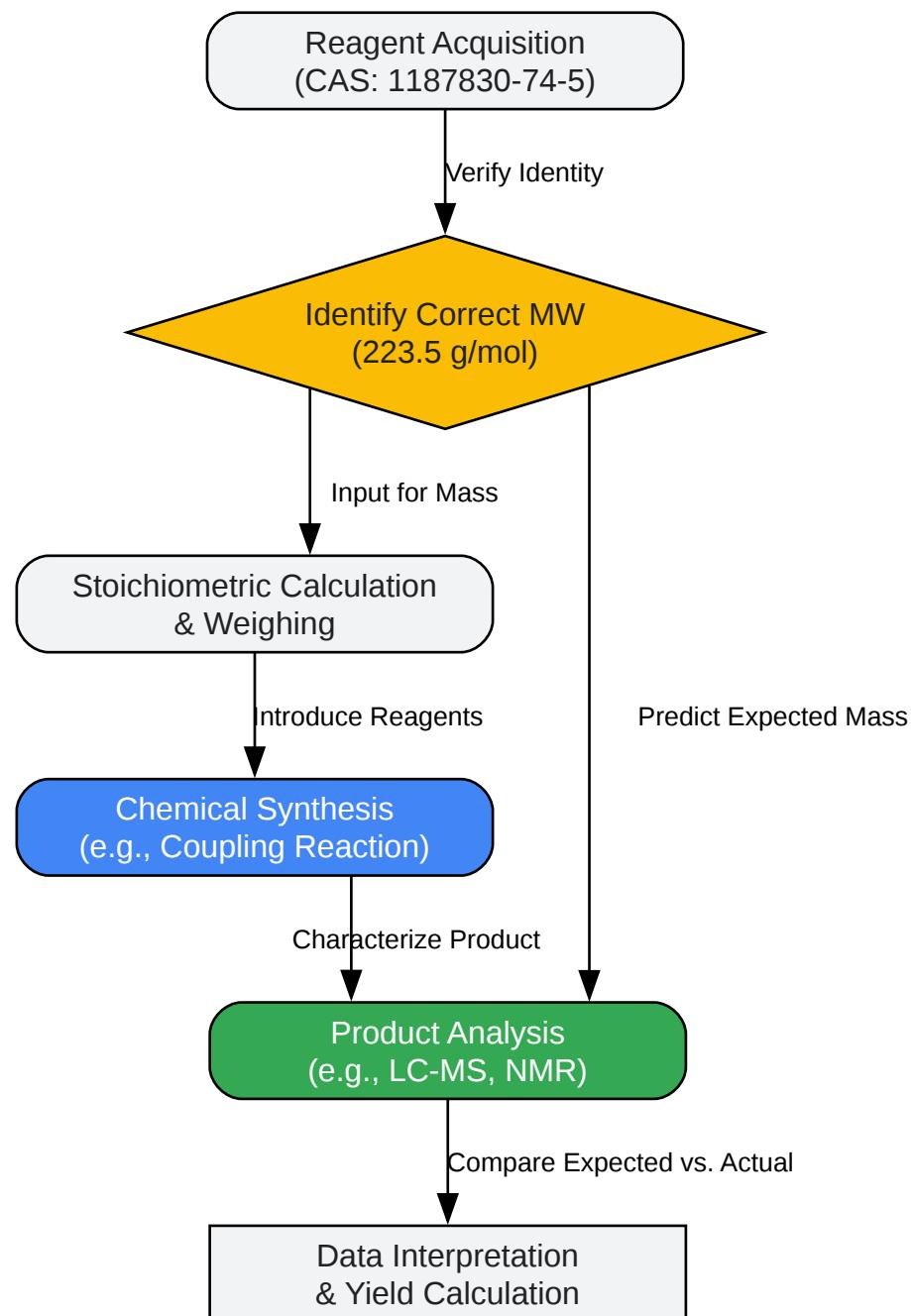
Caption: Formation of the hydrochloride salt from its free base.

Comparative Physicochemical Data

For clarity in experimental design and documentation, it is essential to use the correct parameters for the specific compound being handled. The table below summarizes the key identifiers for both the hydrochloride salt and the free base.

Property	3-Bromobenzene-1,2-diamine hydrochloride	3-Bromobenzene-1,2-diamine (Free Base)
Molecular Formula	$C_6H_8BrClN_2$ [1] (or $C_6H_7BrN_2 \cdot HCl$ [2])	$C_6H_7BrN_2$ [3][4]
Molecular Weight	223.5 g/mol [1][2]	187.04 g/mol [3][4]
CAS Number	1187830-74-5[1][2][5]	1575-36-6[3]
Synonyms	3-Bromo-1,2-benzenediamine HCl	3-Bromo-o-phenylenediamine, 1,2-Diamino-3-bromobenzene[3]

The Critical Role of Molecular Weight in Experimental Workflow


The accuracy of the molecular weight is not merely a trivial detail; it is the cornerstone of reproducible and valid scientific research. Its impact is felt throughout the experimental lifecycle.

Causality in Experimental Choices:

- Stoichiometry:** In coupling reactions or synthesis of heterocyclic compounds where this molecule is a precursor, the molar ratios of reactants determine the yield and purity of the product. Using the molecular weight of the free base (187.04 g/mol) when weighing the hydrochloride salt (223.5 g/mol) would result in a ~19.4% error in the molar quantity, leading to incomplete reactions and complex purification challenges.
- Solution Preparation:** For biological assays or analytical standards, concentrations are typically prepared on a molar basis (e.g., mol/L). An incorrect molecular weight directly translates to an incorrect solution concentration, invalidating the results of any subsequent experiment.
- Analytical Chemistry:** In techniques like mass spectrometry, the expected molecular ion peak for the free base ($m/z \approx 186/188$ for bromine isotopes) would differ from the cation of the salt.

Understanding the starting material's exact mass is crucial for interpreting spectral data correctly.

The following diagram illustrates how molecular weight integrity is central to the experimental process.

[Click to download full resolution via product page](#)

Caption: The central role of accurate molecular weight in an experimental workflow.

Protocol: Preparation of a Standard Stock Solution (10 mM)

This protocol outlines the preparation of a 10 mM stock solution of **3-Bromobenzene-1,2-diamine hydrochloride**, highlighting the direct application of its molecular weight.

Materials:

- **3-Bromobenzene-1,2-diamine hydrochloride** (CAS: 1187830-74-5)
- Analytical balance (4-decimal place)
- Volumetric flask (e.g., 10 mL, Class A)
- Appropriate solvent (e.g., DMSO, Methanol - verify solubility for your specific application)
- Spatula, weigh boat, pipette

Procedure:

- Calculate Required Mass:
 - Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight (g/mol)
 - $$\text{Mass} = 0.010 \text{ mol/L} \times 0.010 \text{ L} \times 223.5 \text{ g/mol}$$
 - $$\text{Mass} = 0.002235 \text{ g} = 2.235 \text{ mg}$$
- Weighing:
 - Tare the analytical balance with a clean weigh boat.
 - Carefully weigh out 2.235 mg of **3-Bromobenzene-1,2-diamine hydrochloride**. Record the exact mass.
- Dissolution:

- Transfer the weighed compound into the 10 mL volumetric flask.
- Add a small amount of the chosen solvent (e.g., ~5 mL) to dissolve the compound completely. Gentle vortexing or sonication may be required.
- Final Volume Adjustment:
 - Once fully dissolved, carefully add the solvent up to the 10 mL calibration mark on the volumetric flask.
 - Cap the flask and invert it several times to ensure a homogenous solution.
- Recalculate Final Concentration (Self-Validating Step):
 - Use the actual mass measured in step 2 to calculate the true concentration of the stock solution. This ensures traceability and accuracy.
 - Actual Conc. (M) = Actual Mass (g) / (223.5 g/mol × 0.010 L)

This self-validating step, where the final concentration is adjusted based on the actual mass weighed, is a hallmark of a robust and trustworthy protocol. It transforms a theoretical goal (10 mM) into an accurate, experimentally-defined value.

References

- 3-Bromobenzene-1,2-diamine HCl | CAS 1187830-74-5 | P212121 Store.
- 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839 - PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. store.p212121.com [store.p212121.com]
- 2. calpaclab.com [calpaclab.com]

- 3. Buy 3-Bromobenzene-1,2-diamine | 1575-36-6 [smolecule.com]
- 4. 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1187830-74-5|3-Bromobenzene-1,2-diamine hydrochloride|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of 3-Bromobenzene-1,2-diamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1527134#3-bromobenzene-1-2-diamine-hydrochloride-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com